3-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-propanamine
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Morpholines, on the other hand, are a class of organic chemical compounds that contain a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. They are often used as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is also known as the Huisgen cycloaddition or the azide-alkyne Huisgen cycloaddition. It’s a widely used method for the synthesis of 1,2,3-triazoles .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain. The triazole ring can exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The specific structure of “3-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-propanamine” would need to be determined through spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of triazoles can vary widely depending on the specific compound and the conditions. Some triazole derivatives have shown promising anticancer activity . The specific reactions of “this compound” would need to be studied experimentally.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Triazoles are generally stable and capable of forming hydrogen bonds, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Mechanism of Action
The mechanism of action of triazole derivatives can vary depending on the specific compound and its biological target. Some triazole derivatives have shown anticancer activity due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(3-aminopropyl)triazol-4-yl]-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O2/c1-13(2)5-3-6-14-11-20(9-10-23-14)16(22)15-12-21(19-18-15)8-4-7-17/h12-14H,3-11,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVSIZODWDKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CN(N=N2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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